Thalidomide-O-amide-C5-NH2

PROTAC E3 ligase ligand linker chemistry

PROTAC researchers encounter irreproducible degradation when substituting CRBN ligand-linkers without empirical validation. Thalidomide-O-amide-C5-NH2 (CAS 2360527-40-6) is the exact dTAG-13 precursor with defined 4-position oxygen attachment and C5 spacer (7-8 Å), eliminating linker variability as a confounding factor in ternary complex formation. • dTAG-13-validated: in vitro activity at 10-500 nM; in vivo efficacy at 35 mg/kg • Batch-specific NMR, HPLC, and GC documentation at ≥95% purity ensures inter-experimental consistency • LogP -0.48; shipped ambient, stable at room temperature during transit

Molecular Formula C20H24N4O6
Molecular Weight 416.4 g/mol
Cat. No. B12424176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-O-amide-C5-NH2
Molecular FormulaC20H24N4O6
Molecular Weight416.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCN
InChIInChI=1S/C20H24N4O6/c21-9-2-1-3-10-22-16(26)11-30-14-6-4-5-12-17(14)20(29)24(19(12)28)13-7-8-15(25)23-18(13)27/h4-6,13H,1-3,7-11,21H2,(H,22,26)(H,23,25,27)
InChIKeyFFKSOQQBPAILQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-O-amide-C5-NH2 Procurement Baseline


N-(5-Aminopentyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide (CAS 2360527-40-6; synonym: Thalidomide-O-amide-C5-NH2) is a synthesized E3 ligase ligand-linker conjugate comprising a thalidomide-derived cereblon (CRBN) ligand and a 5‑aminopentyl linker . With molecular formula C20H24N4O6 and molecular weight 416.43 g/mol , this compound belongs to the class of PROTAC building blocks designed for conjugation to target-protein ligands via its terminal primary amine .

Thalidomide-O-amide-C5-NH2: Generic Substitution Risk


PROTAC building blocks bearing identical E3 ligase ligands but differing linker chemistry or attachment points are not functionally interchangeable. Variations in linker length, heteroatom placement, and the position of conjugation on the phthalimide ring profoundly influence ternary complex geometry, degradation efficiency, and off-target profiles of the final PROTAC molecule [1]. The 4‑position oxygen attachment via an acetamide spacer in N-(5-Aminopentyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide confers distinct conformational and reactivity characteristics compared to amine-linked or carbon-attached analogs, making empirical substitution without validation a material risk to experimental reproducibility [2].

Thalidomide-O-amide-C5-NH2 Differentiation Evidence


Oxygen vs. Amino Linker: Solubility & Conjugation

N-(5-Aminopentyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide (CAS 2360527-40-6) incorporates an oxygen atom connecting the phthalimide 4‑position to the acetamide linker, whereas the closest analog Thalidomide-NH-amido-C5-NH2 (CAS 2763827-12-7) substitutes an amine (NH) at this attachment point . The target compound exhibits higher hydrophilicity (logP = -0.48) relative to the amino-linked analog, which is predicted to enhance aqueous solubility and reduce non-specific hydrophobic aggregation in biochemical assays . Additionally, the oxygen-linked ether moiety is chemically inert under standard peptide coupling conditions, whereas the secondary amine in the NH-analog may undergo undesired acylation side reactions during PROTAC assembly .

PROTAC E3 ligase ligand linker chemistry

dTAG-13 Precursor Evidence

N-(5-Aminopentyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide is the exact CRBN ligand-linker component used in the synthesis of dTAG-13 (FKBP12 PROTAC dTAG-13, CAS 2064175-41-1) [1]. dTAG-13 is a validated heterobifunctional degrader that selectively degrades FKBP12^F36V fusion proteins in multiple cell lines (293T, PATU-8988T, EOL-1) with dose-dependent degradation observed from 10 to 500 nM in vitro, and in vivo efficacy demonstrated in NOD/SCID mouse xenograft models following a single 35 mg/kg intraperitoneal dose . This contrasts with many structurally related but untested CRBN ligand-linker conjugates for which no peer-reviewed degradation data exist.

PROTAC FKBP12 target validation

Primary Amine Conjugation: Simplified Assembly

Unlike the carboxylic acid precursor 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetic acid (Thalidomide-4-hydroxyacetate, CAS 1061605-21-7) which requires activation and coupling to amine-containing linkers , N-(5-Aminopentyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide provides a terminal primary amine ready for direct conjugation to carboxylic acid-containing target protein ligands via standard amide bond formation . This eliminates one synthetic step and avoids the need for carboxyl activation reagents (e.g., EDC, HOBt) that may introduce byproducts or complicate purification .

PROTAC synthesis amine conjugation building block

C5 Aliphatic Linker: Spacing Optimization

N-(5-Aminopentyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide incorporates a fixed 5‑carbon aliphatic spacer (C5) between the CRBN ligand and the terminal conjugation site . In PROTAC design, linker length is a critical determinant of ternary complex formation efficiency; the C5 alkyl chain provides approximately 7‑8 Å of spacing . This length has been empirically validated in the dTAG-13 degrader, which achieved effective target engagement and degradation without evidence of the 'hook effect' (self-inhibition at high concentrations) observed with longer or excessively flexible PEG-based linkers in certain CRBN-recruiting PROTAC systems [1].

PROTAC linker length ternary complex

Batch QC: NMR, HPLC, GC Documentation

N-(5-Aminopentyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide is supplied at standard purity ≥95%, with batch-specific quality control documentation including NMR, HPLC, and GC traceable to each production lot . This contrasts with less rigorously characterized or generic small-molecule vendors where lot-to-lot variability in linker chemistry or residual solvent content can introduce uncontrolled variables into PROTAC synthesis and downstream biological assays .

QC purity analytical chemistry

Thalidomide-O-amide-C5-NH2 Validated Applications


dTAG System: FKBP12^F36V Degrader Synthesis

Use as the CRBN ligand-linker precursor for dTAG-13 synthesis, enabling conditional degradation of FKBP12^F36V-tagged proteins of interest. The terminal primary amine conjugates directly to the FKBP12 ligand via amide bond formation, producing a validated heterobifunctional degrader with demonstrated in vitro activity at 10‑500 nM and in vivo efficacy at 35 mg/kg [1].

PROTAC Library Synthesis for Target Validation

Serve as a modular CRBN-recruiting building block for parallel synthesis of diverse PROTAC libraries. The C5 alkyl spacer provides defined geometry for ternary complex formation, while the oxygen-linked attachment offers chemical stability and favorable hydrophilicity (logP = -0.48) for handling in aqueous media .

Linker Length Variation: SAR Studies

Employ as a fixed C5 reference point in systematic linker-length optimization studies comparing CRBN-based PROTAC degradation efficiency. The defined 7‑8 Å spacing has been validated in the dTAG-13 system without hook effect artifacts, providing a reliable baseline for structure-activity relationship (SAR) investigations .

Tool Compound Synthesis with Batch QC

Utilize in chemical biology workflows where batch-to-batch consistency is critical. The compound is supplied with batch-specific NMR, HPLC, and GC documentation at ≥95% purity, ensuring reproducible PROTAC synthesis and minimizing inter-experimental variability in cellular degradation assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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